molecular formula C7H11ClN2O2 B14880213 1-(2-Carboxyethyl)-3-methylimidazolium chloride

1-(2-Carboxyethyl)-3-methylimidazolium chloride

Cat. No.: B14880213
M. Wt: 190.63 g/mol
InChI Key: WOPHKTUZICMKFE-UHFFFAOYSA-N
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Description

1-(2-Carboxyethyl)-3-methylimidazolium chloride is a chemical compound that belongs to the class of imidazolium-based ionic liquids. These compounds are known for their unique properties, such as high thermal stability, low volatility, and the ability to dissolve a wide range of substances. The presence of a carboxyethyl group and a methyl group attached to the imidazolium ring enhances its solubility and reactivity, making it useful in various scientific and industrial applications.

Preparation Methods

The synthesis of 1-(2-Carboxyethyl)-3-methylimidazolium chloride typically involves the reaction of imidazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid. The reaction conditions, such as temperature and reaction time, can be optimized to achieve high yields and purity .

Chemical Reactions Analysis

1-(2-Carboxyethyl)-3-methylimidazolium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: It can be reduced to form alcohols or other reduced products.

    Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide, to form different ionic liquids. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. .

Scientific Research Applications

1-(2-Carboxyethyl)-3-methylimidazolium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Carboxyethyl)-3-methylimidazolium chloride involves its interaction with various molecular targets and pathways. The carboxyethyl group can form hydrogen bonds with other molecules, enhancing its solubility and reactivity. The imidazolium ring can interact with nucleophiles and electrophiles, facilitating various chemical reactions. These interactions enable the compound to act as a catalyst, solvent, or reactant in different applications .

Comparison with Similar Compounds

1-(2-Carboxyethyl)-3-methylimidazolium chloride can be compared with other imidazolium-based ionic liquids, such as 1-butyl-3-methylimidazolium chloride and 1-ethyl-3-methylimidazolium chloride. While these compounds share similar properties, the presence of the carboxyethyl group in this compound enhances its solubility and reactivity, making it more versatile in various applications. Other similar compounds include 1-(2-Carboxyethyl)-3-ethylimidazolium chloride and 1-(2-Carboxyethyl)-3-propylimidazolium chloride .

Properties

Molecular Formula

C7H11ClN2O2

Molecular Weight

190.63 g/mol

IUPAC Name

3-(3-methylimidazol-3-ium-1-yl)propanoic acid;chloride

InChI

InChI=1S/C7H10N2O2.ClH/c1-8-4-5-9(6-8)3-2-7(10)11;/h4-6H,2-3H2,1H3;1H

InChI Key

WOPHKTUZICMKFE-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=CN(C=C1)CCC(=O)O.[Cl-]

Origin of Product

United States

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